Biochemical Potency: Smyd2-IN-1 Exhibits Single-Digit Nanomolar IC50
Smyd2-IN-1 demonstrates an IC50 of 4.45 nM against SMYD2 in a biochemical assay, positioning it as one of the most potent SMYD2 inhibitors characterized to date. In comparison, BAY-598 exhibits an IC50 of 27 nM, LLY-507 shows an IC50 of <15 nM, AZ505 has an IC50 of 51 nM, and A-893 displays an IC50 of 2.8 nM under similar assay conditions [1][2][3]. This 6-fold improvement in biochemical potency over BAY-598 and approximately 11-fold over AZ505 translates to lower compound consumption in enzymatic assays and may enable more robust target inhibition at lower concentrations.
| Evidence Dimension | Biochemical IC50 against SMYD2 |
|---|---|
| Target Compound Data | 4.45 nM |
| Comparator Or Baseline | BAY-598: 27 nM; LLY-507: <15 nM; AZ505: 51 nM; A-893: 2.8 nM |
| Quantified Difference | Smyd2-IN-1 is 6.1-fold more potent than BAY-598, 11.5-fold more potent than AZ505, and 1.6-fold less potent than A-893 |
| Conditions | Biochemical scintillation proximity assay or similar enzymatic assay |
Why This Matters
Higher biochemical potency reduces compound usage in enzymatic assays and may provide a wider therapeutic window in cellular studies.
- [1] Eggert E, Hillig RC, Koehr S, et al. Discovery and Characterization of a Highly Potent and Selective Inhibitor of SMYD2. J Med Chem. 2016;59(10):4578-4600. View Source
- [2] Nguyen H, Allali-Hassani A, Antonysamy S, et al. LLY-507, a Cell-active, Potent, and Selective Inhibitor of Protein-lysine Methyltransferase SMYD2. J Biol Chem. 2015;290(22):13641-13653. View Source
- [3] Ferguson AD, Larsen NA, Howard T, et al. Structural basis of substrate methylation and inhibition of SMYD2. Structure. 2011;19(9):1262-1273. View Source
